molecular formula C9H11N3 B8746894 {1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine

{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine

Cat. No. B8746894
M. Wt: 161.20 g/mol
InChI Key: LSIGQOQBOVMTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08829026B2

Procedure details

To a stirred solution of 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (210 mg, 1.3 mmol) in 10% NH3-MeOH (10 mL) was added Raney Nickel (0.5 mL, Raney (registered trademark) 2800 slurry in water), and the mixture was stirred at room temperature under hydrogen atmosphere for 4 hrs. The mixture was filtered through a pad of Celite (registered trademark), washed with MeOH, the filtrate was concentrated to give 200 mg (93% yield) of the titled compound as a white solid.
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
catalyst
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2=[N:7][CH:8]=[C:9]([C:11]#[N:12])[CH:10]=[C:5]2[CH:4]=[CH:3]1>N.CO.[Ni]>[CH3:1][N:2]1[C:6]2=[N:7][CH:8]=[C:9]([CH2:11][NH2:12])[CH:10]=[C:5]2[CH:4]=[CH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
CN1C=CC=2C1=NC=C(C2)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
N.CO
Name
Quantity
0.5 mL
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under hydrogen atmosphere for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite (registered trademark)
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1C=CC=2C1=NC=C(C2)CN
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.